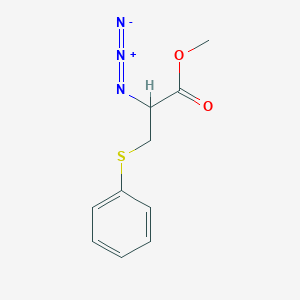
Methyl 2-azido-3-(phenylsulfanyl)propanoate
Cat. No. B8583638
Key on ui cas rn:
81629-65-4
M. Wt: 237.28 g/mol
InChI Key: XDVQRMLEDHIXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04523012
Procedure details


0.91 gram (3.84 mmoles) of the 2-azido-3-phenylmercapto-propionic acid methyl ester obtained in Example 2 in 8 ml of methanol was treated with 0.28 gram (7.68 mmoles) of hydrogen chloride, 1 mole % of rhenium VII sulfide based on the azido compound employed was added and the mixture hydrogenated in an autoclave at a hydrogen pressure of 60 bar at 25° C. for 3.5 hours. After the end of the reaction the catalyst was filtered off with suction, the solvent remained under reduced pressure and the residue treated with 20 ml of acetone. After addition of 20 ml of diethyl ether for complete precipitation, the precipitate was filtered off with suction, then washed with diethyl ether and dried at 40° C. for 12 hours under reduced pressure. There were obtained 0.65 gram (68% of theory) of 2-amino-3-phenylmercapto-propionic acid methyl ester.HCl with a melting point of 123° to 125° C.
Quantity
0.91 g
Type
reactant
Reaction Step One




[Compound]
Name
azido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH:4]([N:13]=[N+]=[N-])[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[H][H]>CO.[Re]>[CH3:1][O:2][C:3](=[O:16])[CH:4]([NH2:13])[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.91 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CSC1=CC=CC=C1)N=[N+]=[N-])=O
|
|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Re]
|
Step Two
[Compound]
|
Name
|
azido
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
employed was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with 20 ml of acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of 20 ml of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for complete precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C. for 12 hours under reduced pressure
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CSC1=CC=CC=C1)N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.65 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
